Diphenylarsinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

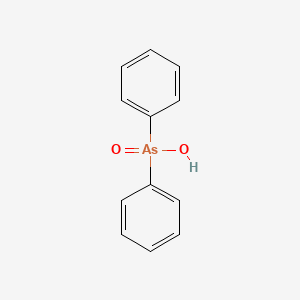

2D Structure

Properties

IUPAC Name |

diphenylarsinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11AsO2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYRWWOGLYJNCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[As](=O)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11AsO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196874 | |

| Record name | Diphenylarsinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4656-80-8 | |

| Record name | Diphenylarsinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4656-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylarsinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004656808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANTINEOPLASTIC-41374 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylarsinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYLARSINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ4E9CH5GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence, Distribution, and Speciation of Diphenylarsinic Acid

Diphenylarsinic acid is primarily known as a degradation product of the chemical warfare agents diphenylchloroarsine (B1221446) (Clark I) and diphenylcyanoarsine (B1218656) (Clark II), which were produced during the World Wars. hep.com.cn Consequently, its presence in the environment is linked to former chemical munitions dumpsites and manufacturing facilities. Contamination has been identified in various locations, including sites in Japan, China, and Europe. hep.com.cn

The compound has been detected across different environmental compartments, including soil, groundwater, and sediment. hep.com.cn The concentrations found in these media can vary significantly depending on the proximity to the source of contamination.

Table 1: Reported Environmental Concentrations of this compound

| Environmental Medium | Reported Concentration Range | Reference |

|---|---|---|

| Soil | 0.53–2 mg/kg | hep.com.cn |

| Groundwater | 2.1–15 mg/L | hep.com.cn |

| Sediment | 1.7–9.58 mg/kg | hep.com.cn |

Once in the environment, DPAA can undergo various transformation processes, a concept known as speciation. Microbial activity plays a significant role in its degradation. nih.gov Under anaerobic (oxygen-depleted) conditions, DPAA can be transformed through methylation to produce methyldiphenylarsine oxide. nih.govacs.org It can also undergo dephenylation to form phenylarsonic acid (PAA), which can then be further methylated. nih.govacs.org In soils with active sulfate (B86663) reduction, DPAA can be converted to sulfur-containing analogues like diphenylthioarsinic acid (DPTAA). nih.govjst.go.jp These transformation products are crucial as they can have different mobility and bioavailability characteristics compared to the parent DPAA compound. acs.orgresearchgate.net

Influences on Environmental Mobility and Bioavailability in Geochemical Regimes

Biotic Transformation Mechanisms

The biological transformation of this compound is a key process influencing its environmental persistence and toxicity. Both microorganisms and plants play a crucial role in the degradation and alteration of this compound.

Microbial Degradation Processes

Microorganisms are instrumental in the breakdown of DPAA in soil and aquatic environments. researchgate.netresearchmap.jp Various bacterial species and consortia have been identified that can utilize DPAA as a source of carbon, leading to its degradation. nih.gov

Several studies have successfully isolated and characterized microorganisms capable of degrading DPAA. Under anaerobic conditions, sulfate-reducing bacteria have been shown to play a significant role in the transformation of DPAA. researchgate.netnih.gov

Sulfate-Reducing Bacteria: Microbial consortia containing species such as Desulfotomaculum acetoxidans have demonstrated the ability to transform DPAA to diphenylthioarsinic acid (DPTAA), with transformation rates exceeding 80% after four weeks of incubation. nih.gov The strain DEA14, assigned to D. acetoxidans, was isolated and confirmed to carry out this transformation. nih.gov Additionally, the known sulfate-reducing bacterium Desulfovibrio aerotolerans JCM 12613(T) has also been shown to mediate the thionation of DPAA. nih.gov

Ensifer adhaerens related strains: Two bacterial strains, L2406 and L2413, closely related to Ensifer adhaerens, were isolated from contaminated soil and were capable of degrading DPAA as the sole carbon source. nih.gov

Kytococcus sedentarius: Strain NK0508, identified as Kytococcus sedentarius, was isolated from DPAA-contaminated soil and demonstrated the ability to utilize approximately 80% of DPAA within three days. oup.com

Anaerobic Consortia: In anaerobically incubated soil cultures, microbiological activity leads to the decrease of DPAA. researchmap.jp The addition of carbon sources like rice straw can enhance this degradation. researchgate.netresearchmap.jp PCR-DGGE fingerprinting has revealed that anaerobic bacteria, including Clostridium species, become abundant during this process. researchmap.jp

Below is an interactive data table summarizing key microbial isolates involved in DPAA degradation.

| Microbial Isolate/Consortium | Key Species Identified | Transformation Observed | Conditions | Reference |

| Anaerobic soil consortia | Desulfotomaculum acetoxidans | DPAA to Diphenylthioarsinic acid (DPTAA) | Anaerobic, sulfate-reducing | nih.gov |

| Strain DEA14 | Desulfotomaculum acetoxidans | DPAA to DPTAA | Anaerobic | nih.gov |

| JCM 12613(T) | Desulfovibrio aerotolerans | Thionation of DPAA | Anaerobic, pure culture | nih.gov |

| Strains L2406 & L2413 | Ensifer adhaerens (presumed) | DPAA degradation to arsenic acid via PAA | Aerobic, sole carbon source | nih.gov |

| Strain NK0508 | Kytococcus sedentarius | DPAA degradation to cis,cis-muconate (B1241781) and arsenic acid | Aerobic, sole carbon source | oup.com |

| Anaerobic paddy soil culture | Clostridium spp. | DPAA degradation | Anaerobic | researchmap.jp |

The microbial degradation of DPAA involves several enzymatic steps and results in the formation of various metabolic intermediates. The specific pathway can vary depending on the microbial species and environmental conditions.

Dephenylation and Hydroxylation: A primary degradation pathway involves the cleavage of the phenyl groups from the arsenic atom. researchgate.net The bacterial strains L2406 and L2413, closely related to Ensifer adhaerens, are believed to initiate degradation through monooxygenases. nih.gov This is supported by the detection of monohydroxylated DPAA derivatives and the suppression of degradation in iron-deficient conditions, as monooxygenases are often iron-dependent. nih.gov The subsequent degradation proceeds through phenylarsonic acid (PAA) and ultimately to inorganic arsenic acid. nih.gov

Ring Cleavage: The strain Kytococcus sedentarius NK0508 degrades DPAA by splitting the phenyl groups, followed by hydroxylation and ring opening to produce cis,cis-muconate and arsenic acid. oup.comoup.com

Thionation: Under anaerobic, sulfate-reducing conditions, the primary transformation pathway is thionation, where DPAA is converted to diphenylthioarsinic acid (DPTAA). researchgate.netnih.gov This process is mediated by sulfide (B99878) produced by sulfate-reducing bacteria. researchgate.net

Methylation: Methylation is another observed transformation pathway. researchgate.net In flooded soils, DPAA can be methylated to form methyldiphenylarsine oxide (MDPAO). nih.gov

Glutathione (B108866) Conjugation: In some biological systems, DPAA is metabolized through conjugation with glutathione (GSH). helsinki.fi This can be followed by further metabolism of the resulting conjugate. helsinki.fi

The following table outlines the major metabolic intermediates identified during the microbial transformation of DPAA.

| Initial Compound | Metabolic Intermediate(s) | Final Product(s) | Microbial Group/Strain | Key Enzymatic Step Implied | Reference |

| This compound (DPAA) | Monohydroxylated DPAA, Phenylarsonic acid (PAA) | Arsenic acid | Ensifer adhaerens (L2406, L2413) | Monooxygenase | nih.gov |

| This compound (DPAA) | - | cis,cis-muconate, Arsenic acid | Kytococcus sedentarius (NK0508) | Dioxygenase (ring cleavage) | oup.comoup.com |

| This compound (DPAA) | Diphenylthioarsinic acid (DPTAA) | - | Sulfate-reducing bacteria | Thionation (chemical reaction with biogenic sulfide) | researchgate.netnih.gov |

| This compound (DPAA) | Methyldiphenylarsine oxide (MDPAO) | - | Soil microorganisms (flooded conditions) | Methylation | nih.gov |

| This compound (DPAA) | Phenylarsonic acid (PAA), Phenylmethylarsinic acid, Diphenylmethylarsine oxide | Unknown compounds, Arsenate | Soil microorganisms (anaerobic) | Dephenylation, Methylation | researchgate.net |

While the specific genes responsible for the complete degradation of DPAA have not been fully elucidated, some key genetic components have been identified.

Dissimilatory Sulfite Reductase Gene (dsrAB): The presence of the dsrAB gene, which is unique to sulfate-reducing bacteria, has been confirmed in microbial consortia that actively transform DPAA to DPTAA. nih.gov Its absence was noted in consortia that did not show DPAA transformation, highlighting its importance in the thionation pathway by indicating the presence of active sulfate-reducing bacteria. nih.gov

Arsenic Inducible Gene (arsI): While not directly shown for DPAA, it is speculated that bacteria possessing arsI genes, which encode a C-As lyase, could be involved in the degradation of diphenyl arsenicals. pnas.org This gene is known to be involved in the cleavage of carbon-arsenic bonds in other organoarsenicals. pnas.org

Enzymatic Pathways and Metabolic Intermediates

Phytoremediation-Mediated Transformation

Phytoremediation, the use of plants to remove or detoxify pollutants, is a promising strategy for DPAA-contaminated soils. Certain plant species can take up DPAA and metabolize it internally.

The uptake and subsequent fate of DPAA vary among different plant species.

Pteris vittata (Brake Fern): The arsenic hyperaccumulating fern Pteris vittata has shown significant potential for the phytoremediation of DPAA-contaminated soil. researchgate.netnih.gov In a pot experiment, P. vittata was able to significantly reduce DPAA concentrations in the soil. researchgate.netnih.gov The association of this fern with the bacterium Phyllobacterium myrsinacearum RC6b further enhanced the removal of DPAA from the soil by increasing plant growth and DPAA accumulation. researchgate.netnih.gov

Oryza sativa (Rice): Studies on rice grown in DPAA-contaminated soil have shown that DPAA can be taken up by the plant. nih.gov Research indicates that DPAA absorbed by the shoots is more easily translocated to the grains compared to other aromatic arsenicals. nih.gov In the soil, DPAA was found to be methylated to methyldiphenylarsine oxide (MDPAO) under flooded conditions, which was then taken up by the rice straw. nih.gov However, this methylation did not occur within the rice plant itself in solution cultures, suggesting the transformation is primarily a soil microbial process. nih.gov

Glycine max (Soybean): In pot experiments with soybean grown in soil contaminated with aromatic arsenicals, the most abundant form found in the seeds was methylphenylarsinic acid (MPAA), indicating uptake and potential transformation of the parent compounds from the soil. nih.gov

The table below summarizes the findings on plant uptake and metabolism of DPAA.

| Plant Species | Compound Taken Up | Translocation & Accumulation | Observed Transformation Products in Plant/Soil System | Reference |

| Pteris vittata (Brake Fern) | This compound (DPAA) | Accumulates in plant tissues. | - | researchgate.netnih.gov |

| Oryza sativa (Rice) | This compound (DPAA), Methyldiphenylarsine oxide (MDPAO) | DPAA translocates to grains; MDPAO retained in straw. | MDPAO (formed in flooded soil via methylation) | nih.gov |

| Glycine max (Soybean) | Aromatic arsenicals | Accumulation of Methylphenylarsinic acid (MPAA) in seeds. | MPAA (likely formed in soil) | nih.gov |

Rhizosphere Interactions and Microbial Enhancement

The rhizosphere, the soil region directly influenced by root secretions, plays a pivotal role in the transformation of this compound (DPAA). This zone is a hotbed of microbial activity, where plants and microorganisms engage in a synergistic relationship that can enhance the degradation of this organic arsenical. Plants release a variety of organic and inorganic compounds, known as root exudates, which can acidify the soil, chelate metals, and provide a carbon source for microbes, thereby stimulating their growth and metabolic activities. researchgate.netfrontiersin.org This enhanced microbial population, in turn, can accelerate the breakdown of DPAA.

Research has demonstrated that the presence of certain plants, like the arsenic hyperaccumulator Pteris vittata, in conjunction with specific bacteria, can significantly increase the removal of DPAA from contaminated soil. researchgate.net In one study, the combination of Pteris vittata and the bacterium Phyllobacterium myrsinacearum RC6b resulted in a 35–47% greater reduction in soil DPAA concentrations compared to untreated control soil. researchgate.net The bacterium was found to promote plant growth and increase the accumulation of DPAA within the plant tissues. researchgate.net This synergistic effect is attributed to the various metabolites produced by plant-associated microbes, such as 1-aminocyclopropane-1-carboxylic acid deaminase, indole-3-acetic acid, siderophores, and organic acids, which are involved in numerous biogeochemical processes within the rhizosphere. researchgate.net

The degradation pathway of DPAA by certain soil bacteria has been elucidated. For instance, strains of Ensifer adhaerens have been shown to degrade DPAA to arsenic acid via phenylarsonic acid (PAA). nih.gov This process is thought to be initiated by a monooxygenase, which hydroxylates the DPAA molecule. nih.gov The effectiveness of this degradation is linked to the availability of iron in the soil. nih.gov Under anaerobic conditions, indigenous sulfate-reducing bacteria have been implicated in the transformation of DPAA. researchgate.net The addition of rice straw to anaerobic soil cultures has been shown to partially enhance the degradation of DPAA, leading to the formation of inorganic arsenic acid, phenylmethylarsinic acid (PMA), and other unknown arsenic species. researchmap.jp

Abiotic Transformation Processes

Beyond microbial activity, several abiotic processes contribute to the transformation and degradation of this compound in the environment. These non-biological pathways, including photocatalysis, hydrolysis, and oxidation, play a significant role in breaking down this persistent organic arsenical.

Photocatalytic Oxidation and Photodegradation

Sunlight can be a powerful driver of chemical reactions in the environment, and it plays a crucial role in the degradation of DPAA.

Mechanistic Insights into Light-Induced Reactions

The photodegradation of DPAA under high-pressure mercury lamp irradiation has been studied, revealing a detailed mechanism of its breakdown. researchgate.net The process is influenced by environmental factors such as the presence of nitrate (B79036), nitrite, and humic acid, which can decrease the photolytic rate by inhibiting the formation of the excited-state DPAA molecule. researchgate.net This research highlights a potential method for the decontamination of DPAA. researchgate.net

Role of Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). The photocatalytic oxidation of DPAA using nano-sized titanium dioxide (TiO2) has been shown to be a promising remediation technique. researchgate.netresearchgate.net In this process, arsenate has been identified as the final product of DPAA degradation. researchgate.net The degradation consists of two main stages: adsorption of DPAA onto the TiO2 surface, followed by the photo-reaction. researchgate.net This suggests that TiO2 photocatalysis could be an effective treatment for removing DPAA from soil. researchgate.net

Hydrolytic and Oxidative Chemical Transformations

This compound can undergo chemical transformations in the soil and water environment through hydrolysis and oxidation. These reactions are influenced by various soil properties, including pH and the presence of different minerals. The sorption and desorption of DPAA to soil components are critical factors controlling its bioavailability and potential for leaching. researchgate.net These reactions are affected by the nature of the sorbents and the concentration of organic and inorganic ligands. researchgate.net

Thionation Reactions and Sulfur Cycling Interactions

In anoxic environments, particularly under sulfate-reducing conditions, DPAA can undergo thionation, a process where an oxygen atom in the arsenical molecule is replaced by a sulfur atom. This leads to the formation of diphenylthioarsinic acid (DPTAA). researchgate.net The thionation of DPAA has been observed to be a significant transformation pathway in biostimulated soils. researchgate.net The presence of sulfide in the soil, often a result of sulfate-reducing bacterial activity, leads to a rapid and enhanced thionation of DPAA. researchgate.net DPTAA has been identified as a major metabolite of DPAA in sulfide-rich soils. researchgate.net

Identification and Characterization of Environmental Degradation Products of this compound

This compound (DPAA), a pollutant often associated with former chemical warfare agent production and disposal sites, undergoes various transformation processes in the environment. nih.govnih.govhep.com.cn Microbial activity and abiotic factors drive its degradation into a range of products, including other aromatic arsenicals, inorganic arsenic species, thio-arsenicals, and aliphatic byproducts. nih.govoup.comnih.gov

Aromatic Arsenicals (e.g., Phenylarsonic Acid, Methylphenylarsinic Acid)

The environmental degradation of DPAA frequently involves the stepwise removal and substitution of its phenyl groups, leading to the formation of other aromatic arsenical compounds. This transformation is significantly influenced by microbial activity in soil and sediment. nih.govacs.org

Under both aerobic and anaerobic conditions, a primary degradation pathway is the dephenylation of DPAA to produce phenylarsonic acid (PAA). nih.govacs.org PAA has been detected as a major degradation product in contaminated groundwater and soil. americangeosciences.orgscispace.com Further microbial action can lead to the methylation of PAA. This subsequent step forms compounds such as methylphenylarsinic acid (MPAA) and dimethylphenylarsine oxide (DMPAO). nih.govacs.org In some contaminated soils, MPAA has been identified as the main arsenical accumulated in rice grains. acs.org

Under anaerobic conditions, DPAA can also be methylated to form methyldiphenylarsine oxide (MDPAO). nih.gov Studies have confirmed the presence of PAA, MPAA, DMPAO, and MDPAO in soils contaminated with DPAA. acs.orgacs.org The degradation process is often more extensive in soils with higher microbial activity. nih.gov

Table 1: Key Aromatic Arsenical Degradation Products of this compound

| Degradation Product | Precursor(s) | Environmental Matrix | Conditions | Research Findings |

| Phenylarsonic Acid (PAA) | This compound (DPAA) | Soil, Groundwater | Aerobic & Anaerobic | A primary product of DPAA dephenylation. nih.govacs.orgamericangeosciences.org |

| Methylphenylarsinic Acid (MPAA) | Phenylarsonic Acid (PAA) | Soil, Groundwater | Aerobic & Anaerobic | Formed by the subsequent methylation of PAA. nih.govacs.org |

| Dimethylphenylarsine oxide (DMPAO) | Phenylarsonic Acid (PAA) | Soil | Aerobic & Anaerobic | Another methylation product of PAA. nih.govacs.orgacs.org |

| Methyldiphenylarsine oxide (MDPAO) | This compound (DPAA) | Soil | Anaerobic | Formed by the methylation of DPAA. nih.govacs.org |

Inorganic Arsenic Species (e.g., Arsenate)

The complete breakdown of the organic structure of DPAA results in the formation of inorganic arsenic species, primarily arsenate (As(V)). This mineralization process represents a significant endpoint in the degradation pathway, converting the complex organoarsenical into a simpler, yet still toxic, inorganic form.

One identified pathway for this transformation is through microbial activity. The bacterium Kytococcus sedentarius, for instance, has demonstrated the ability to utilize DPAA as a sole carbon source, degrading it into arsenic acid (arsenate) and other byproducts. oup.comnih.gov This suggests that certain microorganisms can cleave the carbon-arsenic bonds.

Abiotic processes can also lead to the formation of arsenate. In laboratory studies, the photocatalytic oxidation of DPAA in soil slurries using titanium dioxide (TiO2) identified arsenate as the final arsenic product. researchgate.net Additionally, contaminated soils have been found to contain inorganic arsenicals as one of the main arsenic species present alongside various aromatic arsenicals. acs.org

Table 2: Formation of Inorganic Arsenic from this compound

| Degradation Product | Process | Environmental Matrix / Method | Key Findings |

| Arsenate (Arsenic Acid) | Microbial Degradation | Laboratory Culture (Kytococcus sedentarius) | The bacterium can break down DPAA, releasing inorganic arsenic acid. oup.comnih.gov |

| Arsenate | Photocatalytic Oxidation | Soil Slurry (with TiO2) | Identified as the final arsenic product in this remediation technique. researchgate.net |

| Inorganic Arsenicals | General Degradation | Contaminated Soil | Found as a major arsenic species in DPAA-contaminated soil. acs.org |

Thio-Arsenicals (e.g., Diphenyldithioarsinic Acid)

In certain anoxic environments, particularly those rich in sulfur, DPAA can undergo thiolation, a process where oxygen atoms bonded to the arsenic are replaced by sulfur atoms. This leads to the formation of a class of compounds known as thio-arsenicals.

Investigations of groundwater contaminated with DPAA have led to the identification of previously unknown arsenic compounds. publish.csiro.aupublish.csiro.au Through analysis using liquid chromatography combined with mass spectrometry techniques, these compounds were identified as diphenyldithioarsinic acid (DPDTAA) and methylphenyldithioarsinic acid (MPDTAA). publish.csiro.aupublish.csiro.au The presence of these thio-derivatives is significant for understanding the complete environmental fate of DPAA. publish.csiro.au

Further research focusing on anaerobic, sulfate-reducing soil conditions has elucidated the transformation of DPAA into diphenylthioarsinic acid (DPTA), where one oxygen atom is replaced by sulfur. nih.gov The study suggested that DPTA was a major metabolite under these specific conditions and also predicted the potential for further transformation into diphenyldithioarsinic acid. nih.gov

Table 3: Thio-Arsenical Degradation Products of this compound

| Degradation Product | Formation Process | Environmental Matrix | Key Findings |

| Diphenyldithioarsinic Acid (DPDTAA) | Thiolation | Groundwater | Identified as a transformation product in DPAA-contaminated well water. publish.csiro.aupublish.csiro.au |

| Methylphenyldithioarsinic Acid (MPDTAA) | Thiolation of MPAA | Groundwater | Identified alongside DPDTAA in contaminated groundwater. publish.csiro.aupublish.csiro.au |

| Diphenylthioarsinic Acid (DPTA) | Thiolation | Anaerobic, Sulfate-Reducing Soil | Identified as a major metabolite of DPAA under these conditions. nih.gov |

Aliphatic Byproducts (e.g., cis,cis-Muconate)

The biodegradation of the aromatic rings of DPAA can produce non-arsenic, aliphatic byproducts. This pathway signifies the complete destruction of the phenyl structure, which is a critical step in the detoxification and mineralization of the original pollutant.

Research involving the bacterium Kytococcus sedentarius has shown that this microorganism can initiate the degradation of DPAA by splitting the phenyl groups from the arsenic atom. oup.comnih.gov This is followed by the hydroxylation of the separated phenyl groups and subsequent aromatic ring opening. This process yields cis,cis-muconate as a detectable degradation product. oup.comnih.gov The identification of cis,cis-muconate provides a clear example of an aliphatic byproduct formed during the microbial breakdown of DPAA. oup.com

Table 4: Aliphatic Byproduct from the Degradation of this compound

| Degradation Product | Formation Process | Mediating Organism | Key Findings |

| cis,cis-Muconate | Phenyl Ring Cleavage | Kytococcus sedentarius | Formed after the splitting and subsequent hydroxylation and ring-opening of the phenyl groups from DPAA. oup.comnih.gov |

Fundamental Academic Significance of Diphenylarsinic Acid in Environmental Research

Detection and Quantification in Aqueous Environmental Compartments

The detection of DPAA in water systems is critical for assessing environmental risk. Various analytical techniques have been developed for its quantification, with high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) being a common, robust, and sensitive method for determining DPAA in environmental water samples. homewater.comnih.gov Other methods include gas chromatography/mass spectrometry (GC/MS) following a derivatization process. publish.csiro.au

Groundwater contamination by DPAA is a well-documented issue, particularly in areas with a history of chemical weapons disposal. Significant contamination has been reported in several locations globally.

Japan: An incident in Kamisu, Ibaraki Prefecture, revealed high concentrations of DPAA in well water, which was consumed by residents. nih.govdntb.gov.ua Investigations found that DPAA was the predominant arsenic compound, with total arsenic concentrations reaching up to 4.5 mg/L, of which 4.3 mg/L was DPAA. dfo-mpo.gc.ca In some wells, the concentration of DPAA reached a maximum of 15 ppm (mg/L). hep.com.cn The source was traced to the illegal dumping of concrete blocks mixed with DPAA powder. publish.csiro.au

Germany: At a former chemical warfare agent filling station near Dessau, groundwater was found to be contaminated with DPAA at concentrations ranging from 2.1 to 15 mg/L. capes.gov.br In one study of a contaminated site, the total arsenic concentration near the groundwater table was 3.5 mg/L, with DPAA being the main contaminant in the upper 3 meters of the groundwater. dfo-mpo.gc.ca

The mobility of DPAA in groundwater can be influenced by geochemical events. For instance, the Great East Japan earthquake of 2011 caused liquefaction-fluidization at a contaminated site in Kamisu City, leading to the remobilization of DPAA and the extrusion of contaminated sand and water to the surface. publish.csiro.au

Table 1: Reported Concentrations of Diphenylarsinic Acid (DPAA) in Groundwater

| Location | Concentration Range | Notes | Reference |

|---|---|---|---|

| Kamisu, Japan | Up to 15 mg/L | Predominant arsenic species in contaminated well water. | capes.gov.brhep.com.cn |

| Dessau, Germany | 2.1–15 mg/L | Contamination from former warfare agent filling station. | capes.gov.br |

| Contaminated Site, Germany | Up to 3.5 mg/L (Total As) | DPAA was the main species in the upper groundwater layers. | dfo-mpo.gc.ca |

While extensive data exists for groundwater, specific measurements of DPAA in surface water bodies like rivers and lakes are less commonly reported in the reviewed literature. However, the transport of DPAA from contaminated land to surface water is a recognized pathway. Runoff from contaminated soil and the discharge of polluted groundwater can introduce DPAA into streams, rivers, and lakes. britannica.com The behavior of DPAA in these systems is governed by its chemical properties and interactions with environmental components. For example, a spill from an acidic pit lake into the Odiel River in Spain demonstrated how arsenic compounds can be transported in the dissolved phase, with concentrations decreasing downstream due to dilution and sorption processes. publish.csiro.au Given DPAA's presence in soil and groundwater, its potential to enter and persist in surface water ecosystems remains a concern.

Groundwater Systems

Distribution and Accumulation in Terrestrial Environmental Compartments

DPAA exhibits significant interaction with solid environmental matrices, leading to its accumulation in soils and sediments.

Soils contaminated with DPAA have been identified at various sites, often linked to the burial of chemical munitions. capes.gov.br

Concentrations: In contaminated Japanese paddy soils, concentrations of DPAA and other aromatic arsenicals have been identified up to 1.4 ppm. hep.com.cn Other reports cite soil contamination levels ranging from 0.53 to 2 mg/kg. capes.gov.br

Sorption and Mobility: The mobility and fate of DPAA in soils are strongly influenced by the soil's composition, particularly the presence of iron (Fe) (hydr)oxides. homewater.com Studies have shown that the sorption capacity for DPAA is significantly and positively correlated with amorphous and poorly crystalline Fe (hydr)oxides. DPAA forms strong inner-sphere complexes with these minerals, which controls its partitioning between the solid and aqueous phases. capes.gov.brhomewater.com The adsorption process is a key factor in the attenuation of DPAA in soil-water environments. britannica.com

Bioaccumulation: DPAA in soil can be taken up by plants. Studies have demonstrated the uptake of DPAA from contaminated soil by rice, with the compound being detected in both the straw and grain.

Table 2: Reported Concentrations of this compound (DPAA) in Soil and Sediment

| Matrix | Location/Type | Concentration Range | Reference |

|---|---|---|---|

| Soil | General Contaminated Sites | 0.53–2 mg/kg | capes.gov.br |

| Paddy Soil | Japan | Up to 1.4 mg/kg (Aromatic As) | hep.com.cn |

| Sediment | General Contaminated Sites | 1.7–9.58 mg/kg | capes.gov.br |

Sediments in aquatic environments act as a sink for contaminants, including DPAA. Concentrations ranging from 1.7 to 9.58 mg/kg have been reported in contaminated sediments. capes.gov.br The biogeochemical processes in anoxic (oxygen-depleted) sediments are particularly important for the fate of DPAA. Iron-containing minerals such as magnetite and siderite, which are common in anoxic sediments and groundwater, play a role in the sorption of DPAA. capes.gov.br In marine environments, such as the Baltic Sea, areas used for dumping chemical munitions show elevated arsenic concentrations in sediments, where degradation products like DPAA are expected to form and persist.

Soil Matrices

Speciation Analysis of this compound in Complex Environmental Samples

Speciation analysis, which determines the specific chemical forms of an element, is crucial for understanding the behavior and toxicity of arsenic. DPAA is a pentavalent organoarsenic compound [As(V)]. capes.gov.brnih.gov However, it can undergo transformation in the environment, leading to the formation of other arsenic species.

Transformation Products: In anaerobic soil conditions, DPAA can be transformed into other compounds, including phenylarsonic acid (PAA) and diphenylthioarsinic acid (DPTAA). In contaminated groundwater in Kamisu, Japan, routine analysis revealed that unknown arsenic compounds accounted for up to 75% of the total arsenic in some samples. dntb.gov.ua Further investigation identified these as thio-arsenic derivatives, specifically diphenyldithioarsinic acid and methylphenyldithioarsinic acid, indicating that thiolation is a relevant environmental transformation pathway for DPAA.

Analytical Methods: Advanced analytical techniques are required to identify these various species. Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is used to determine the local coordination environment and bonding mechanisms of DPAA on mineral surfaces, confirming the formation of inner-sphere complexes with iron minerals. capes.gov.brhomewater.com Chromatographic methods, primarily HPLC-ICP-MS, are essential for separating and quantifying different arsenic species in water and soil extracts. nih.govdfo-mpo.gc.ca These analyses have shown that in some contaminated groundwater, DPAA is the main species, but it coexists with other degradation products like PAA and inorganic arsenic. dfo-mpo.gc.ca

The speciation of DPAA is dynamic, influenced by the redox conditions and microbial activity of the environment. For example, under sulfate-reducing conditions, the transformation of DPAA is enhanced. Understanding these transformations is key to predicting the long-term fate and potential risks of DPAA contamination.

This compound: Environmental Behavior and Geochemical Interactions

This compound (DPAA) is an organic arsenic compound that has garnered significant scientific attention due to its environmental persistence and specific origins. This article explores the environmental presence of DPAA and the complex geochemical factors that govern its movement and potential uptake into biological systems.

Environmental Interaction Mechanisms and Geochemical Fate of Diphenylarsinic Acid

Sorption and Desorption Dynamics on Mineral Surfaces

The sorption and desorption dynamics of DPAA on mineral surfaces are critical processes influencing its environmental mobility and bioavailability. Studies indicate that DPAA primarily interacts with soil minerals through specific adsorption, rather than hydrophobic interactions with soil organic matter researchgate.netnih.gov. Iron (hydr)oxides are identified as key components responsible for DPAA sorption in soils researchgate.net.

Interaction with Iron Oxyhydroxides (e.g., Ferrihydrite, Goethite, Hematite)

DPAA exhibits strong sorption affinity for various iron oxyhydroxides, including ferrihydrite, goethite, and hematite (B75146) nih.gov. Sorption kinetics studies show rapid uptake, with over 93% of DPAA sorbed on ferrihydrite and hematite within 5 minutes, while goethite showed 84% sorption after 24 hours at initial DPAA concentrations of 4-100 mg/L nih.gov. The interaction mechanisms involve electrostatic attraction or hydrogen bonding, surface complexation, and complexation embedded within the mineral particles nih.gov.

DPAA forms both inner-sphere and outer-sphere complexes with iron oxyhydroxides. Inner-sphere complexes involve a direct chemical bond between the adsorbing ion (DPAA) and the surface functional group of the mineral, with no water molecules separating them. Outer-sphere complexes, conversely, retain at least one water molecule between the adsorbing ion and the surface functional group, and are typically formed through non-specific adsorption dominated by electrostatic attraction usda.gov.

On goethite and hematite, DPAA forms both inner-sphere and outer-sphere complexes simultaneously. However, on ferrihydrite, inner-sphere complexes are predominantly formed, with limited outer-sphere complexation (less than 15%) nih.gov. This suggests that the nature of the iron oxyhydroxide influences the prevalence of specific complexation types.

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy has provided direct evidence of the molecular mechanisms of DPAA sorption on iron oxyhydroxides. DPAA primarily forms bidentate binuclear corner-sharing (²C) complexes on ferrihydrite, goethite, and hematite, with As-Fe distances ranging from 3.19 to 3.32 Å nih.govresearchgate.net. This type of complex involves two oxygen atoms from the DPAA molecule bridging two iron atoms on the mineral surface.

The predominance of ²C complexes for DPAA, irrespective of the iron substrate, suggests that the phenyl group substitution in DPAA plays a significant role in determining the structure of these inner-sphere complexes nih.govresearchgate.net. While other arsenic species like inorganic As(V) and monomethylarsonic acid (MMA) can also form ²C complexes, the phenyl group in DPAA may influence the steric hindrance or charge balance, thereby favoring this specific binding configuration hep.com.cnresearchgate.nethep.com.cn.

Data on As-Fe distances for DPAA on various iron oxyhydroxides are summarized below:

| Mineral Type | As-Fe Distance (Å) | Complex Type | Reference |

| Ferrihydrite | 3.27, 3.46 | ²C, ¹V | hep.com.cn |

| Ferrihydrite | 3.19-3.32 | ²C | nih.govresearchgate.net |

| Goethite | 3.19-3.32 | ²C | nih.govresearchgate.net |

| Hematite | 3.19-3.32 | ²C | nih.govresearchgate.net |

| Fe (hydr)oxides | 3.34, 3.66 | ²C, ¹V | researchgate.netresearchgate.net |

Note: ¹V refers to monodentate mononuclear corner-sharing complexes.

Inner-Sphere and Outer-Sphere Complexation Models

Sorption to Natural Iron Minerals (e.g., Magnetite, Siderite)

DPAA also interacts significantly with natural iron minerals like magnetite and siderite, which are abundant in anoxic soil, sediment, and groundwater environments hep.com.cnresearchgate.nethep.com.cn. Studies on DPAA sorption by natural magnetite and siderite show that sorption pseudo-equilibrated within 60 minutes, with removal efficiencies of approximately 50% for magnetite and 20-30% for siderite at initial DPAA concentrations of 4-100 mg/L hep.com.cnresearchgate.nethep.com.cn. The sorption process is mainly governed by intra-particle diffusion and chemical bonding hep.com.cnhep.com.cn.

On magnetite, DPAA predominantly forms inner-sphere complexes (over 80%), often occluded within the mineral structure. On siderite, DPAA forms both outer-sphere and inner-sphere complexes simultaneously hep.com.cnresearchgate.nethep.com.cn. EXAFS analysis confirms the formation of inner-sphere bidentate binuclear corner-sharing (²C) complexes on both magnetite and siderite hep.com.cnresearchgate.netresearchgate.nethep.com.cn. The phenyl groups of DPAA are thought to influence the sorption capacity and structure by increasing steric hindrance or affecting the charge balance of the central arsenic atom hep.com.cnresearchgate.nethep.com.cn.

Role of Clay Minerals and Organic Matter in Adsorption

The mobility of DPAA in soils is influenced by the clay mineral fraction and its composition researchgate.netresearchgate.net. Studies on DPAA sorption in soil clay mineral fractions indicate that amorphous and poorly crystalline iron (hydr)oxides contribute most significantly to DPAA sorption researchgate.netresearchgate.net. EXAFS results show that DPAA forms inner-sphere complexes on Fe (hydr)oxides within clay mineral fractions, with As-Fe distances ranging from 3.18 to 3.25 Å researchgate.net.

While iron minerals are primary adsorbents, the role of soil organic matter (SOM) in DPAA adsorption appears less significant. Research suggests that DPAA is specifically adsorbed onto soil minerals rather than through hydrophobic interaction with SOM researchgate.netnih.gov. This is supported by findings that soil organic matter and ionic strength had no significant effect on DPAA adsorption, suggesting specific adsorption on soil mineral surfaces researchgate.netnih.gov.

Solid-Solution Partitioning in Varied Environmental Conditions

The solid-solution partitioning of DPAA is highly sensitive to environmental conditions, particularly redox fluctuations. In flooded soil environments, DPAA tends to mobilize due to iron (Fe) reduction and can undergo thionation under sulfate-reducing conditions nih.govacs.org.

Research investigating the coupled impacts of Fe and sulfate (B86663) reduction on DPAA behavior in paddy soil revealed significant mobilization and transformation. DPAA was more effectively mobilized and thionated in sulfide (B99878) soil (with added sulfate and sodium lactate) compared to anoxic soil (without these additions) nih.gov.

Key findings regarding solid-solution partitioning include:

Initial Mobilization: In sulfide soil, 6.7-74.5% of total DPAA was mobilized during the initial incubation stages (0-4 weeks), likely due to sorption competition with sodium lactate (B86563) nih.gov.

Later Stage Release: At later incubation stages (4-8 weeks), DPAA was almost completely released into the solution, attributed to near-complete Fe(III) reduction nih.gov.

Thionation: The total DPAA fraction significantly decreased in sulfide soil (to 24.5% after two weeks and 3.4% after eight weeks), a process explained by enhanced mobilization and sulfate reduction. In contrast, anoxic soil showed no obvious elimination of DPAA at initial stages, with a decrease to only 10.9% after eight weeks nih.gov.

STXM Evidence: Scanning Transmission X-ray Microscopy (STXM) results provide direct evidence of elevated DPAA release coupled with Fe(III) reduction in sulfide environments nih.gov.

These findings underscore that under flooded soil conditions, both Fe(III) and sulfate reduction significantly promote DPAA mobilization and thionation, respectively, highlighting the importance of considering these coupled processes for understanding DPAA's environmental fate nih.gov.

Influence of Environmental Parameters on Sorption Kinetics and Thermodynamics

Sorption plays a critical role in controlling the partitioning and mobility of DPAA in the environment researchgate.netresearchgate.net. Studies on DPAA sorption have investigated its kinetics and thermodynamics on various natural minerals and soil types.

Thermodynamically, DPAA adsorption onto soils has been characterized as a spontaneous and endothermic process researchgate.netnih.gov. This implies that the adsorption is energetically favorable and that higher temperatures can enhance the adsorption capacity researchgate.netnih.govmdpi.com.

pH Effects on Surface Charge and Ligand Protonation

The pH of the environmental medium significantly influences the sorption of DPAA researchgate.netresearchgate.netnih.gov. Generally, the removal percentage of arsenate, a related arsenic species, can be over 95% within a pH range of 3.0-8.0 on certain adsorbents researchgate.net. For phenylarsonic acid (PAA), a degradation product of DPAA, adsorption by iron minerals like ferrihydrite, hematite, and goethite shows remarkable properties and changes little in the pH range of 3–7 mdpi.com. However, the adsorption capacity sharply decreases as the pH increases from 7 to 11 mdpi.com.

The effect of pH on DPAA sorption is primarily related to its influence on the surface charge of the sorbent minerals and the protonation state of the DPAA ligand itself researchgate.netmdpi.com. For instance, the higher point of zero charge (PZC) of siderite compared to magnetite may lead to a more positive surface charge, facilitating the electrostatic attraction of DPAA anions under specific pH conditions hep.com.cn. DPAA can form inner-sphere complexes that become protonated under acidic pH conditions acs.org.

Ionic Strength and Competing Anions

The influence of ionic strength on DPAA adsorption in soils has been investigated, with studies indicating no significant effect researchgate.netnih.gov. This suggests that DPAA adsorption may be primarily due to specific adsorption on soil mineral surfaces, such as ligand exchange reactions with active surface hydroxyl groups on metal (hydr)oxides, rather than non-specific electrostatic interactions researchgate.netnih.govtandfonline.com.

However, the presence of competing anions can significantly impact DPAA sorption. Phosphate (B84403), in particular, has been shown to strongly decrease DPAA adsorption due to competitive adsorption for sorption sites on mineral surfaces researchgate.netresearchgate.netnih.gov. This competitive effect is consistent with DPAA forming inner-sphere complexes, which are susceptible to displacement by other strongly adsorbing anions like phosphate researchgate.netacs.org. In contrast, other anions such as sulfate and chloride have been reported to have less or almost no effect on the adsorption of arsenate, a related compound, on certain adsorbents researchgate.netmdpi.com.

Temperature and Redox Potential

As previously noted, DPAA adsorption is an endothermic process researchgate.netnih.gov. This means that an increase in temperature generally leads to an increase in the adsorption capacity of DPAA on soil minerals researchgate.netnih.govmdpi.com. For instance, the adsorption capacity of phenylarsonic acid (PAA) by ferrihydrite, goethite, and hematite has been observed to increase with increasing adsorption temperature mdpi.com.

Redox potential is a crucial environmental parameter influencing the fate of DPAA, particularly in anaerobic or flooded soil-water environments. DPAA can be significantly mobilized in reduced soil-water environments due to the reduction of iron (Fe) researchgate.netresearchgate.netnih.gov. Studies have demonstrated the coupled effects of Fe and sulfate reduction on DPAA mobilization, transformation, and sequestration researchgate.netresearchgate.netnih.gov. Under sulfate-reducing conditions, DPAA can undergo thionation, a process that converts it into sulfur-containing arsenic compounds researchgate.netresearchgate.netnih.govresearchgate.net. For example, diphenylthioarsinic acid (DPTAA) and phenylarsonic acid (PAA) have been identified as major transformation products of DPAA under certain redox conditions researchgate.netresearchgate.netresearchgate.netdntb.gov.uanih.gov. The formation of iron sulfides (FeS) under sulfate-reducing conditions can also promote DPAA sequestration by sorbing DPAA researchgate.netresearchgate.net. These findings highlight that considering both sulfate and Fe(III) reduction is essential for understanding the environmental fate of DPAA nih.gov.

Transport and Mobility in Soil-Water Environments

The transport and mobility of DPAA in soil-water environments are largely dictated by its sorption characteristics and the prevailing environmental conditions. DPAA is known to be persistent in nature and can contaminate soil and water, posing long-term exposure risks ontosight.airesearchgate.net.

The sorption capacity of different soil types significantly influences DPAA mobility. For instance, Acrisol, a variable-charge soil, has shown a stronger adsorption capacity for DPAA compared to Phaeozem, a constant-charge soil researchgate.netnih.gov. This difference is attributed to the higher content of amorphous and crystalline Fe (hydr)oxides in Acrisol, which provide more sorption sites for DPAA researchgate.net. Ligand exchange reactions with amorphous metal (hydr)oxides are considered the primary mechanism for DPAA sorption on soils researchgate.nettandfonline.com.

The mobility of DPAA in soils is generally lower than that of other aromatic arsenicals with fewer phenyl groups or different structures. In Japanese agricultural soils, the mobility in a Fluvisol (sandy loam) decreased in the order of dimethylphenylarsine oxide (DMPAO) > methyldiphenylarsine oxide (MDPAO) > methylphenylarsinic acid (MPAA) > DPAA = phenylarsonic acid (PAA) tandfonline.com. In an Andosol (light clay), the mobility was even less, following the order: DMPAO = MDPAO > DPAA > MPAA = PAA tandfonline.com.

Table 1: Relative Mobility of Aromatic Arsenicals in Japanese Agricultural Soils tandfonline.com

| Compound Name | Mobility in Fluvisol (cm) | Mobility in Andosol (cm) |

| Dimethylphenylarsine oxide | 30 | 15 |

| Methyldiphenylarsine oxide | 25 | 15 |

| Methylphenylarsinic acid | 20 | 5 |

| Diphenylarsinic acid | 15 | 10 |

| Phenylarsonic acid | 15 | 5 |

The mobility of DPAA can increase under reduced soil-water conditions, such as flooded soils or groundwater researchgate.nethep.com.cnnih.gov. This is partly due to iron reduction and the potential formation of minerals like siderite, on which DPAA exhibits a lower sorption affinity compared to magnetite researchgate.nethep.com.cn. The combined effects of Fe reduction and sulfate reduction can significantly promote DPAA mobilization nih.gov.

Biogeochemical Cycling and Environmental Fate Modeling of Diphenylarsinic Acid

Coupled Effects of Iron and Sulfate (B86663) Reduction on Diphenylarsinic Acid Biogeochemistry

The biogeochemistry of this compound is intricately linked to the microbial processes of iron (Fe) and sulfate reduction, particularly in anoxic environments like flooded soils. nih.govresearchgate.net These processes significantly influence the mobilization, transformation, and sequestration of DPAA.

Under anoxic conditions, the reduction of Fe(III) to Fe(II) can lead to the mobilization of DPAA. nih.gov This is because DPAA can be sorbed to iron (hydr)oxides in the soil. researchgate.net When these iron minerals are reductively dissolved, the associated DPAA is released into the soil solution. nih.gov Studies have shown a significant release of DPAA into the solution phase coinciding with Fe(III) reduction. nih.gov

Simultaneously, under sulfate-reducing conditions, DPAA can undergo thionation, a process where an oxygen atom in the arsenical molecule is replaced by a sulfur atom, forming diphenylthioarsinic acid (DPTAA). nih.govresearchgate.net This transformation is significant because DPTAA has different mobility and toxicity characteristics compared to DPAA. The formation of DPTAA is often enhanced in the presence of sulfate and a carbon source, which stimulates the activity of sulfate-reducing bacteria. researchgate.net

The interplay between iron and sulfate reduction creates a complex scenario. While Fe(III) reduction promotes the mobilization of DPAA, making it more available for other transformation processes like thionation, the produced Fe(II) can also react with sulfide (B99878) generated from sulfate reduction to form iron sulfide (FeS) precipitates. researchgate.net This formation of FeS can, in turn, reduce the efficiency of DPAA thionation by consuming the available sulfide. researchgate.net However, the newly formed FeS can also act as a sorbent for DPAA, contributing to its sequestration. researchgate.net Therefore, the net effect of coupled iron and sulfate reduction on DPAA's fate depends on the specific conditions of the soil environment, including the availability of electron acceptors (Fe(III), sulfate), organic carbon, and the microbial community present.

Table 1: Impact of Iron and Sulfate Reduction on this compound (DPAA) Fate

| Process | Key Reactants | Key Products | Impact on DPAA | Reference |

|---|---|---|---|---|

| Iron Reduction | DPAA-sorbed Fe(III) (hydr)oxides, Organic Carbon | Dissolved Fe(II), Mobilized DPAA | Increased mobility and bioavailability | nih.gov |

| Sulfate Reduction | DPAA, Sulfate, Organic Carbon | Diphenylthioarsinic acid (DPTAA), Sulfide | Transformation to a thio-analogue | nih.govresearchgate.net |

| Coupled Fe and Sulfate Reduction | DPAA, Fe(III), Sulfate, Organic Carbon | Fe(II), Sulfide, FeS, DPTAA | Complex interplay of mobilization, thionation, and sequestration | researchgate.net |

Fate in Flooded Soil Systems and Paddy Environments

Flooded soil systems, such as paddy fields, represent critical environments for the transformation and transport of DPAA. The anaerobic conditions that develop upon flooding drive key biogeochemical processes that dictate the fate of this contaminant. nih.govaffrc.go.jp

Upon flooding, the depletion of oxygen leads to a sequence of reduction processes, starting with nitrate (B79036) and manganese, followed by iron and finally sulfate reduction. affrc.go.jp As discussed previously, iron reduction is a key driver for the mobilization of DPAA from the soil solid phase into the soil solution. nih.gov This increased mobility in flooded soils enhances the potential for DPAA to be taken up by plants, such as rice, or to be transported to adjacent water bodies. affrc.go.jpnih.gov

Research has shown that under flooded conditions, DPAA can be methylated in the soil to form compounds like methyldiphenylarsine oxide (MDPAO). nih.gov This methylation is a microbial process that does not appear to occur within the rice plant itself. nih.gov Additionally, dephenylation, the removal of a phenyl group, can also occur in flooded soils. researchgate.net

The presence of rice plants in paddy environments adds another layer of complexity. Rice plants can take up aromatic arsenicals from the soil. nih.gov While some methylated products like MDPAO have been detected in the straw of rice plants grown in DPAA-contaminated soil, they were not found in the grains. nih.gov However, the potential for translocation of DPAA and its transformation products into different parts of the rice plant highlights the risk of dietary exposure. nih.gov Water management practices in paddy fields, such as alternating between flooded and drained conditions, can significantly influence the redox conditions and thus the speciation and mobility of arsenic compounds, including DPAA. affrc.go.jp

Long-Term Environmental Persistence and Sequestration Processes

This compound is recognized for its persistence in the environment, posing a long-term risk of contamination. ontosight.aitandfonline.com Its chemical structure contributes to its stability, and it can remain in soil and water for extended periods. tandfonline.com The persistence of DPAA means that historical contamination from sources like abandoned chemical weapons can continue to be a problem for decades. tandfonline.com

Several processes contribute to the long-term sequestration of DPAA in the environment. One of the primary mechanisms is sorption to soil components. DPAA has a strong affinity for iron (hydr)oxides, particularly amorphous forms. researchgate.net This sorption occurs through the formation of inner-sphere complexes, where the arsenic atom directly binds to the iron mineral surface. researchgate.nethep.com.cn Specifically, studies have identified the formation of bidentate binuclear and monodentate mononuclear complexes with Fe (hydr)oxides. researchgate.net The sorption capacity of soils for DPAA is significantly correlated with their content of oxalate-extractable iron, which represents the more reactive iron phases. researchgate.net

In addition to iron oxides, DPAA can also be sorbed onto other soil minerals like magnetite and siderite. hep.com.cnhep.com.cn The sorption on these minerals also involves the formation of inner-sphere complexes. hep.com.cn Furthermore, soil organic matter can play a role in the sequestration of DPAA, although its contribution is often considered secondary to that of iron oxides. researchgate.net

The transformation of DPAA to its thio-analogue, DPTAA, under sulfate-reducing conditions can also be considered a form of sequestration. researchgate.net DPTAA has been observed to be predominantly associated with the soil solid phase, suggesting it is less mobile than its parent compound. researchgate.net The formation of FeS under these conditions can further enhance sequestration by providing additional sorption sites for DPAA. researchgate.net

Despite these sequestration mechanisms, it is important to note that DPAA was not observed to be transformed in anoxic groundwater/sediment mixtures over a 91-day incubation period in one study, highlighting its recalcitrance under certain conditions. acs.org

Table 2: Sequestration Mechanisms of this compound (DPAA)

| Sequestration Process | Interacting Component | Binding Mechanism | Reference |

|---|---|---|---|

| Sorption | Amorphous Iron (hydr)oxides | Inner-sphere complexation (bidentate binuclear and monodentate mononuclear) | researchgate.net |

| Sorption | Magnetite, Siderite | Inner-sphere complexation | hep.com.cnhep.com.cn |

| Sorption | Soil Organic Matter | Adsorption | researchgate.net |

| Transformation and Sorption | Sulfide, FeS | Formation of less mobile DPTAA and sorption to FeS | researchgate.net |

Development of Predictive Models for Environmental Transport and Transformation

Given the complex interactions governing the fate of DPAA in the environment, the development of predictive models is crucial for assessing its transport and transformation. These models aim to integrate the various physical, chemical, and biological processes to forecast the concentration and distribution of DPAA in soil and water systems over time.

The development of such models relies on a solid understanding of the key parameters influencing DPAA's behavior. Sorption kinetics are a critical component, with studies showing that DPAA sorption often follows pseudo-second-order and intra-particle diffusion models. hep.com.cn This indicates that both chemical bonding and diffusion within mineral particles are rate-limiting steps. hep.com.cn

Macroscopic sorption data, often described by Freundlich or Langmuir isotherms, provide essential inputs for transport models. researchgate.net For instance, the Freundlich sorption coefficient (Kf) for DPAA has been shown to be strongly correlated with the oxalate-extractable iron content of soils, providing a basis for predicting sorption capacity from soil properties. researchgate.net

Microscopic spectroscopic techniques, such as Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, provide detailed information on the molecular-level sorption mechanisms. researchgate.nethep.com.cn This information, such as the identification of specific inner-sphere complexes, is vital for developing more accurate and mechanistically based models. hep.com.cn

While comprehensive predictive models specifically for DPAA are still an area of active research, the foundational knowledge of its biogeochemical cycling provides the necessary framework. Future models will need to couple transport processes with reaction networks that include iron and sulfate reduction, thionation, methylation, and dephenylation, all influenced by environmental factors like pH, redox potential, and the availability of organic matter. The development and validation of these models against field data will be essential for effective risk assessment and the design of remediation strategies for DPAA-contaminated sites.

Environmental Remediation Technologies for Diphenylarsinic Acid Contamination

Biological Remediation Approaches

Biological remediation, or bioremediation, utilizes living organisms, primarily microorganisms and plants, to degrade or remove contaminants. This approach is often considered a more sustainable and cost-effective alternative to traditional physicochemical methods. researchgate.net

Enhanced Bioremediation Strategies (e.g., Biostimulation)

Enhanced bioremediation aims to optimize the activity of indigenous microbial populations capable of degrading pollutants. Biostimulation, a key strategy, involves the addition of nutrients and other amendments to stimulate the growth and metabolic activity of these microorganisms. numberanalytics.comdergipark.org.tr

Research has shown that the transformation of DPAA in soil can be significantly enhanced under specific conditions. For instance, under anaerobic conditions, the addition of carbon sources like acetate (B1210297), cellulose, or rice straw can stimulate the activity of indigenous sulfate-reducing bacteria, leading to a more rapid degradation of DPAA. researchgate.net The main transformation pathways in biostimulated soils include dephenylation, methylation, and thionation. researchgate.net Thionation, in particular, has been identified as an effective transformation pathway for DPAA in biostimulated soils, with diphenylthioarsinic acid (DPTAA) being a major metabolite. researchgate.net

Studies have demonstrated that biostimulation of sulfate (B86663) reduction can decrease DPAA concentrations in soils. researchgate.netnih.gov However, this process can also induce the reduction of iron (Fe(III)), which may affect the mobility and subsequent transformation of DPAA. researchgate.netnih.gov Therefore, the interplay between sulfate and iron reduction is a critical factor to consider when designing biostimulation strategies for DPAA-contaminated soils. nih.govnih.gov

Several bacterial strains capable of degrading DPAA have been isolated from contaminated soils. For example, two novel bacterial strains, L2406 and L2413, closely related to Ensifer adhaerens, have been shown to degrade DPAA, using it as a sole carbon source. nih.gov The degradation process involves the initial monohydroxylation of the DPAA molecule, followed by the release of arsenic acid. nih.gov Another isolated strain, Kytococcus sedentarius NK0508, can also utilize DPAA as a carbon source, degrading it to cis,cis-muconate (B1241781) and arsenic acid. oup.com

| Bioremediation Strategy | Key Findings | Influencing Factors | References |

| Biostimulation | Enhanced DPAA transformation under anaerobic, sulfate-reducing conditions. | Carbon source availability, sulfate and iron reduction interplay. | researchgate.netresearchgate.netnih.gov |

| Microbial Degradation | Isolation of bacterial strains (Ensifer adhaerens, Kytococcus sedentarius) that can degrade DPAA. | Iron availability, presence of other carbon sources. | oup.comnih.gov |

Advanced Phytoremediation Systems (e.g., Hyperaccumulators, Plant-Microbe Symbioses)

Phytoremediation employs plants to remove, contain, or degrade environmental contaminants. medium.com This green technology can be enhanced through the use of hyperaccumulating plants and their symbiotic relationships with microorganisms. medium.com

The fern Pteris vittata is a well-known arsenic hyperaccumulator that has shown promise in the phytoremediation of DPAA-contaminated soil. researchgate.netscience.gov Research has demonstrated that Pteris vittata can effectively take up and accumulate DPAA from the soil. researchgate.net The efficiency of this process can be significantly improved by associating the plant with specific soil bacteria.

A notable example is the symbiosis between Pteris vittata and the bacterium Phyllobacterium myrsinacearum RC6b. researchgate.nettandfonline.com In pot experiments, the combined use of the fern and the bacterium resulted in a greater reduction of DPAA in the soil compared to using either the plant or the bacterium alone. researchgate.net The presence of P. myrsinacearum RC6b significantly increased the plant's growth and its accumulation of DPAA. researchgate.net This synergistic relationship also led to an improvement in soil health, as indicated by increased activities of soil enzymes like dehydrogenase and fluorescein (B123965) diacetate hydrolysis. researchgate.net This microbe-assisted phytoremediation approach offers a promising and sustainable strategy for the large-scale remediation of DPAA-contaminated sites. researchgate.nettandfonline.com

| Phytoremediation System | Plant Species | Associated Microbe | Key Findings | References |

| Hyperaccumulation & Plant-Microbe Symbiosis | Pteris vittata (Fern) | Phyllobacterium myrsinacearum RC6b | Significantly enhanced DPAA removal from soil, increased plant growth and DPAA accumulation, and improved soil enzyme activities. | researchgate.nettandfonline.com |

Physicochemical Remediation Techniques

Physicochemical remediation techniques involve the use of chemical and physical processes to treat contaminated environments. These methods are often faster than biological approaches but can be more costly and energy-intensive.

Photocatalytic Degradation using Nanomaterials (e.g., TiO2)

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor nanomaterials, such as titanium dioxide (TiO2), to break down organic pollutants. researchgate.netmdpi.com When exposed to light, these nanomaterials generate highly reactive hydroxyl radicals that can mineralize contaminants into less harmful substances. researchgate.net

Nano-sized TiO2 has been successfully applied to degrade DPAA in soil. researchgate.net The process involves the photocatalytic oxidation of DPAA, with arsenate identified as the final product. researchgate.net The efficiency of this method is influenced by several operational parameters, including the soil-to-water ratio, TiO2 dosage, light intensity, and irradiation time. researchgate.net Under optimal conditions, a removal efficiency of up to 82.7% has been achieved in laboratory settings. researchgate.net The effectiveness of TiO2 photocatalysis can, however, be affected by soil properties such as electrical conductivity, organic matter content, pH, and total phosphorus content, which can influence the generation of hydroxyl radicals. researchgate.net

| Parameter | Optimal Condition | Effect on DPAA Removal | References |

| Soil:Water Ratio | 1:10 | Most significant factor affecting removal efficiency. | researchgate.net |

| Light Intensity | 40 mWcm⁻² | Influences the rate of photocatalysis. | researchgate.net |

| TiO₂ Dosage | 5% in soil | Determines the availability of photocatalytic sites. | researchgate.net |

| Irradiation Time | 3 hours | Affects the extent of degradation. | researchgate.net |

Adsorption-Based Removal using Novel Sorbents

Adsorption is a surface phenomenon where contaminants adhere to the surface of a solid material, known as an adsorbent. The development of novel sorbents with high adsorption capacity and selectivity is a key area of research for environmental remediation. mdpi.com

The adsorption of DPAA in soils is influenced by soil type and properties. For instance, Acrisol, a variable-charge soil, has a stronger adsorption capacity for DPAA than Phaeozem, a constant-charge soil. researchgate.net This suggests that DPAA adsorption is primarily due to specific adsorption on soil mineral surfaces rather than hydrophobic interactions with soil organic matter. researchgate.net Iron (hydr)oxides are considered the primary adsorption sites for DPAA in soils. researchgate.net

Various materials have been investigated for their potential to adsorb DPAA and related organoarsenic compounds. Magnetic adsorbents, which combine the adsorption properties of materials like activated carbon with the magnetic properties of iron oxides, offer a promising approach for the removal of arsenic compounds from water. researchgate.net For the related compound, phenylarsonic acid (PAA), iron minerals such as ferrihydrite, hematite (B75146), and goethite have demonstrated good adsorption performance, with ferrihydrite showing the highest adsorption capacity. mdpi.com The primary adsorption mechanism involves ligand exchange between the surface hydroxyl groups of the iron minerals and the arsine group of the arsenical, forming an Fe-O-As bond. mdpi.com

| Adsorbent | Target Compound | Adsorption Mechanism | Key Findings | References |

| Acrisol Soil | DPAA | Specific adsorption on mineral surfaces | Higher adsorption capacity than Phaeozem soil. | researchgate.net |

| Phaeozem Soil | DPAA | Specific adsorption on mineral surfaces | Lower adsorption capacity than Acrisol soil. | researchgate.net |

| Ferrihydrite | PAA | Ligand exchange, electrostatic attraction | Highest adsorption capacity among tested iron minerals. | mdpi.com |

| Hematite | PAA | Ligand exchange, electrostatic attraction | Effective adsorbent for PAA. | mdpi.com |

| Goethite | PAA | Ligand exchange, electrostatic attraction | Effective adsorbent for PAA. | mdpi.com |

Chemical Oxidation and Reduction Methods

Chemical oxidation and reduction methods involve the use of chemical reagents to transform contaminants into less toxic forms. In-Situ Chemical Oxidation (ISCO) has become a prominent technology for soil and groundwater remediation. gnest.org

The oxidation of DPAA can be achieved through advanced oxidation processes. As discussed in the photocatalysis section, the use of TiO2 and light generates hydroxyl radicals that oxidize DPAA to arsenate. researchgate.net Other oxidants like ozone also have high redox potential and could theoretically be used, though specific studies on DPAA are less common. gnest.org

Chemical reduction has also been explored. Studies have shown that glutathione (B108866), a cellular thiol, can reduce DPAA to its trivalent form, which then forms a complex with the glutathione. nih.gov Under anaerobic conditions in soil, the transformation of DPAA can be enhanced in the presence of sulfate-reducing bacteria, which involves a reduction process. researchgate.netnih.gov The interplay of iron and sulfate reduction in flooded soils significantly influences the mobilization and thionation (a form of transformation involving sulfur) of DPAA. nih.gov Specifically, Fe(III) reduction promotes the release of DPAA into the solution, while sulfate reduction leads to its thionation. nih.gov

Integrated Remediation Strategies for Complex Contamination Scenarios

The remediation of sites contaminated with recalcitrant compounds like diphenylarsinic acid (DPAA) is often complicated by the presence of co-contaminants and challenging environmental matrices. These complex scenarios, which may involve a mixture of organic pollutants, heavy metals, and various arsenic species in soil and groundwater, frequently render single-technology approaches insufficient. epa.govmdpi.com Consequently, integrated remediation strategies, often termed "treatment trains," are increasingly necessary. frontiersin.orgpmenv.com A treatment train is a sequential application of multiple remediation technologies, where each step is designed to address a specific fraction of the contamination, overcome the limitations of the previous step, and progressively reduce contaminant concentrations to meet regulatory standards. pmenv.comthescipub.com

The rationale behind employing a treatment train is to leverage the synergistic effects of different physical, chemical, and biological processes. frontiersin.orgnih.gov For a complex site contaminated with DPAA, a typical strategy might involve an aggressive initial treatment to handle high-concentration source zones, followed by a less intensive polishing step to address residual, lower-level contamination. pmenv.com This approach allows for a more cost-effective and comprehensive cleanup than could be achieved by any single method alone. mdpi.com

For instance, a treatment train for DPAA-contaminated soil could begin with a chemical or physical method to quickly reduce the contaminant mass. This could be followed by a biological method to degrade the remaining pollutants and restore soil health. thescipub.compsu.edu The selection and order of technologies depend on a thorough understanding of the site's conceptual model, including the types and concentrations of contaminants, soil geochemistry, and hydrogeology. epa.govpmenv.com

One potential integrated approach could involve Sequential Soil Washing and Bioremediation .

Primary Treatment: Soil Washing: The first stage would involve excavating the contaminated soil and treating it with a specialized washing solution. Research has demonstrated the high efficiency of a washing solution composed of phosphoric acid and alcohol for extracting organoarsenic compounds like DPAA from soil. aist.go.jp This process works through the synergistic action of phosphoric acid, which breaks the bonds between arsenic and soil particles, and alcohol, which dissolves the DPAA into the liquid phase. aist.go.jp This step can remove a significant portion of the contaminant mass, which can then be recovered from the washing solution, minimizing hazardous waste. aist.go.jp

Secondary Treatment: Bioremediation/Stabilization: The soil, now with significantly lower DPAA concentrations, may still contain residual contamination. This remaining DPAA, along with potential co-contaminants like inorganic arsenic, can be addressed with a secondary polishing step. Enhanced bioremediation, which involves stimulating indigenous microorganisms, has shown promise. Studies have found that the transformation of DPAA can be significantly enhanced under sulfate-reducing conditions by adding carbon sources like acetate or cellulose, suggesting that stimulating indigenous sulfate-reducing bacteria can be an effective strategy. researchgate.net Alternatively, phytoremediation using arsenic-hyperaccumulating plants in conjunction with chemical amendments can be used to further reduce and stabilize the remaining arsenic in the soil. mdpi.com

Another promising integrated strategy involves the combination of Advanced Oxidation Processes (AOPs) and Adsorption/Bioremediation .

Primary Treatment: Photocatalytic Oxidation: This step uses a photocatalyst, such as titanium dioxide (TiO2), to degrade DPAA. researchgate.net Under UV irradiation, TiO2 generates highly reactive hydroxyl radicals that break down the DPAA molecule, transforming it into less complex organic compounds and ultimately inorganic arsenate. researchgate.netresearchgate.net This method effectively destroys the parent compound, reducing its specific toxicity.